Comprehensive Technical Guide on 4-Amino-2-chloro-6-methylbenzothiazole: Structure, Synthesis, and Applications
Comprehensive Technical Guide on 4-Amino-2-chloro-6-methylbenzothiazole: Structure, Synthesis, and Applications
Executive Summary
The compound 4-Amino-2-chloro-6-methylbenzothiazole (CAS: 1779820-16-4) is a highly functionalized, advanced heterocyclic intermediate. The benzothiazole core is widely recognized as a "privileged scaffold" in medicinal chemistry and agrochemical development due to its profound ability to interact with diverse biological targets. This specific derivative is uniquely valuable because it possesses three distinct vectors for orthogonal functionalization: a reactive C2-chloride for nucleophilic aromatic substitution (
This whitepaper provides an in-depth analysis of its physicochemical properties, a field-proven de novo synthetic strategy, and the mechanistic rationale behind its application in drug discovery.
Physicochemical Profiling
Understanding the physical and structural parameters of 4-Amino-2-chloro-6-methylbenzothiazole is critical for downstream formulation and reaction planning. The data below summarizes its core quantitative metrics ()[1][2].
| Property | Value |
| IUPAC Name | 4-Amino-2-chloro-6-methyl-1,3-benzothiazole |
| CAS Number | 1779820-16-4 |
| Molecular Formula | |
| Molecular Weight | 198.67 g/mol |
| Structural Features | Bicyclic benzothiazole core |
| Key Substituents | C2-Chloro, C4-Amino, C6-Methyl |
| Electrophilic Center | C2 (Activated by adjacent imine nitrogen) |
| Nucleophilic Center | C4 (Primary aromatic amine) |
De Novo Synthesis Strategy & Causality
The synthesis of highly substituted benzothiazoles requires strict regiocontrol. The most logical and high-yielding route to 4-Amino-2-chloro-6-methylbenzothiazole begins with 4-methyl-2-nitroaniline . This starting material inherently possesses the correct relative positioning for the C6-methyl and C4-amino groups of the final product.
The synthetic workflow relies on three distinct chemical transformations:
-
The Hugerschoff Synthesis: Oxidative cyclization of an arylthiourea intermediate using bromine. Bromine acts as an electrophilic oxidant, forcing the sulfur atom to attack the only available ortho position (C6 of the aniline), thereby closing the thiazole ring ()[3].
-
The Sandmeyer Reaction: The resulting C2-amine is highly susceptible to diazotization. Copper(I) chloride catalyzes the radical-mediated substitution of the diazonium leaving group with a chloride ion.
-
Selective Béchamp Reduction: The C4-nitro group must be reduced to an amine. Crucial Causality: Standard catalytic hydrogenation (e.g.,
with ) cannot be used here because it would cause reductive dechlorination at the C2 position. Instead, a mild chemical reductant like Tin(II) chloride ( ) or Iron/Ammonium chloride ( ) is mandated to preserve the aryl chloride intact ()[4][5].
Figure 1: Three-step synthetic workflow from 4-methyl-2-nitroaniline to the target scaffold.
Experimental Protocols (Self-Validating System)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific Quality Control (QC) checkpoints that confirm successful transformation before proceeding.
Step 1: Hugerschoff Cyclization to 2-Amino-6-methyl-4-nitrobenzothiazole
-
Procedure: Dissolve 4-methyl-2-nitroaniline (1.0 eq) and potassium thiocyanate (KSCN, 3.0 eq) in glacial acetic acid. Cool the mixture to <10 °C. Add a solution of bromine (
, 1.2 eq) in acetic acid dropwise over 1 hour to control the exothermic oxidative coupling. Stir at room temperature for 12 hours. Pour the mixture into crushed ice and neutralize with aqueous to precipitate the product. Filter, wash with water, and dry. -
Validation & Causality:
-
Why neutralize with
? The product forms as a hydrobromide salt; ammonia liberates the free base. -
QC Checkpoint: LC-MS will show a mass shift from 152.1 m/z (starting material) to 209.2 m/z (
).
-
Step 2: Sandmeyer Reaction to 2-Chloro-6-methyl-4-nitrobenzothiazole
-
Procedure: Suspend the product from Step 1 (1.0 eq) in concentrated HCl and cool to 0–5 °C. Dropwise add an aqueous solution of sodium nitrite (
, 1.2 eq) and stir for 30 minutes to form the diazonium salt. In a separate flask, prepare a solution of Copper(I) chloride (CuCl, 1.5 eq) in concentrated HCl. Slowly add the cold diazonium solution to the CuCl solution. Gradually heat to 60 °C until nitrogen gas evolution ceases. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over , and concentrate. -
Validation & Causality:
-
Why heat to 60 °C? Heat provides the activation energy required to extrude
gas and drive the chloride substitution. -
QC Checkpoint: IR Spectroscopy will show the complete disappearance of primary amine N-H stretching bands (~3400 and 3300
). LC-MS will show the distinct 3:1 isotopic pattern of chlorine at 228.0 / 230.0 m/z .
-
Step 3: Selective Reduction to 4-Amino-2-chloro-6-methylbenzothiazole
-
Procedure: Dissolve the Step 2 intermediate (1.0 eq) in a 1:1 mixture of Ethanol and EtOAc. Add Tin(II) chloride dihydrate (
, 5.0 eq). Reflux the mixture for 3 hours. Cool to room temperature, carefully basify to pH 8 using saturated aqueous (caution: evolution), filter the resulting tin salts through a pad of Celite, and extract the filtrate with EtOAc. -
Validation & Causality:
-
Why use Celite? Basification of tin yields gelatinous tin hydroxides that will permanently clog standard filter paper.
-
QC Checkpoint: LC-MS confirms the reduction with a mass of 198.0 / 200.0 m/z (
). NMR will reveal a new broad singlet integrating for 2 protons (~5.5 ppm in DMSO- ), confirming the new C4-amino group.
-
Applications in Drug Discovery: Pathway Modulation
The 2-aminobenzothiazole and 2-chlorobenzothiazole scaffolds are heavily utilized in the design of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling cascade —a pathway frequently dysregulated in human cancers ()[3].
By utilizing 4-Amino-2-chloro-6-methylbenzothiazole, medicinal chemists can perform an
Figure 2: The PI3K/Akt/mTOR signaling pathway modulated by benzothiazole-derived targeted therapeutics.
References
-
Accela ChemBio. "Product Category - 4-Amino-2-chloro-6-methylbenzothiazole (CAS: 1779820-16-4)." Accela ChemBio Catalog. [Link]
-
Ojha, K. G., Mathur, P., Jaisinghani, N., & Adwani, P. (1999). "A CONVENIENT SYNTHESIS 2-AMINO-5-METHYL-3-NITROBENZENETHIOL AND ITS CONVERSION INTO PHENOTHIAZINES VIA A SMILES REARRANGEMENT." Phosphorus, Sulfur, and Silicon and the Related Elements, 152(1), 77-81.[Link]
Sources
- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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